molecular formula C5H5N3O4 B1627065 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid CAS No. 3994-53-4

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B1627065
CAS No.: 3994-53-4
M. Wt: 171.11 g/mol
InChI Key: KPZWNYSWNWWBBW-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O4. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of both nitro and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of 1-methylimidazole followed by carboxylation. One common method includes:

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

    2-Methyl-4-nitro-1H-imidazole: Similar in structure but with the nitro group at the 4-position.

    2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Contains a hydroxymethyl group instead of a carboxylic acid group.

    1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: Similar but with the nitro group at the 2-position.

Uniqueness: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. Its combination of nitro and carboxylic acid groups makes it particularly useful in synthesizing derivatives with potential pharmaceutical applications .

Properties

IUPAC Name

1-methyl-5-nitroimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-3(8(11)12)2-6-4(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZWNYSWNWWBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576454
Record name 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3994-53-4
Record name 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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